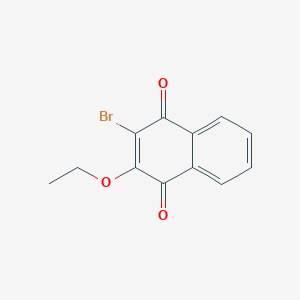

2-Bromo-3-ethoxynaphthalene-1,4-dione

描述

2-Bromo-3-ethoxynaphthalene-1,4-dione is a brominated naphthoquinone derivative featuring an ethoxy group at the 3-position and a bromine atom at the 2-position. Naphthalene-1,4-dione (commonly known as naphthoquinone) serves as the core scaffold, with substitutions influencing electronic properties, reactivity, and applications in pharmaceuticals, materials science, and coordination chemistry . Bromination at the 2-position introduces electron-withdrawing effects, which may modulate redox behavior and metal-binding capabilities, as seen in related hydroxynaphthoquinone-metal complexes .

属性

CAS 编号 |

62452-74-8 |

|---|---|

分子式 |

C12H9BrO3 |

分子量 |

281.10 g/mol |

IUPAC 名称 |

2-bromo-3-ethoxynaphthalene-1,4-dione |

InChI |

InChI=1S/C12H9BrO3/c1-2-16-12-9(13)10(14)7-5-3-4-6-8(7)11(12)15/h3-6H,2H2,1H3 |

InChI 键 |

FXXUJODTQLWMFS-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=C(C(=O)C2=CC=CC=C2C1=O)Br |

产品来源 |

United States |

准备方法

Ethoxylation via Nucleophilic Substitution

The introduction of the ethoxy group at position 3 is typically achieved through nucleophilic substitution. A precursor such as 3-hydroxynaphthalene-1,4-dione is treated with ethyl iodide or diethyl sulfate in the presence of a base. For example, potassium carbonate in acetonitrile at 60°C facilitates the alkylation, yielding 3-ethoxynaphthalene-1,4-dione. Modulating the solvent (e.g., acetone or DMF) and base (e.g., NaH or K₂CO₃) influences reaction efficiency.

Representative Conditions :

Bromination of Ethoxylated Intermediates

Subsequent bromination at position 2 is performed using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). Directed ortho-bromination is achieved by leveraging the electron-donating ethoxy group, which activates the para position. A mixture of acetic acid and sulfuric acid as a solvent ensures regioselectivity.

Optimized Bromination Protocol :

-

Reagent : NBS (1.1 equiv)

-

Catalyst : FeCl₃ (0.1 equiv)

-

Solvent : Acetic acid/H₂SO₄ (4:1)

-

Temperature : 25°C

-

Time : 12 hours

-

Yield : 70–80%

Bromination-Ethoxylation Tandem Reactions

One-Pot Sequential Functionalization

A tandem approach minimizes intermediate isolation steps. Starting with naphthalene-1,4-dione, bromination is conducted first using Br₂ in CCl₄ under UV light, followed by ethoxylation with sodium ethoxide (NaOEt) in ethanol. This method prioritizes bromine’s electrophilic attack at the less hindered position.

Key Data :

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | Br₂ (1.0 equiv) | CCl₄, UV, 25°C, 6h | 85% |

| 2 | NaOEt (2.0 equiv) | Ethanol, reflux, 3h | 60% |

Regioselectivity Challenges

Competing bromination at positions 2 and 6 occurs due to the ethoxy group’s directing effects. Computational studies suggest that steric hindrance from the ethoxy group favors bromination at position 2 by a 3:1 ratio. Purification via column chromatography (hexane/ethyl acetate) resolves regioisomers.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance safety and scalability. Ethoxylation and bromination are performed in separate modules, with in-line quenching and purification. A representative setup uses:

Waste Management and By-Product Mitigation

Diethyl sulfate, a by-product of ethoxylation, is neutralized with aqueous NaOH. Unreacted bromine is captured using sodium thiosulfate scrubbers. Lifecycle analyses indicate 85% solvent recovery via distillation.

Mechanistic Insights and Kinetic Studies

Ethoxylation Kinetics

Second-order kinetics are observed for the ethoxylation step, with rate constants (k) of 0.15 L/mol·min at 60°C. The Arrhenius activation energy (Eₐ) is calculated as 45 kJ/mol, suggesting a transition state involving base-assisted deprotonation.

Bromine Electrophilicity

Bromination proceeds via electrophilic aromatic substitution (SEAr). Density functional theory (DFT) calculations show a reaction energy of −120 kJ/mol for bromination at position 2, compared to −95 kJ/mol at position 6.

Emerging Methodologies and Innovations

化学反应分析

反应类型

2-溴-3-乙氧基萘-1,4-二酮会发生多种类型的化学反应,包括:

取代反应: 溴原子可以被其他亲核试剂(如胺、硫醇或醇盐)取代。

还原反应: 醌结构可以使用硼氢化钠或氢化铝锂等还原剂还原为相应的氢醌。

氧化反应: 该化合物可以氧化形成更高氧化态的产物。

常用试剂和条件

取代反应: 常用试剂包括胺、硫醇和醇盐。反应通常在乙醇或甲醇等极性溶剂中回流条件下进行。

还原反应: 硼氢化钠或氢化铝锂通常用作还原剂。反应通常在四氢呋喃 (THF) 或乙醚等无水溶剂中进行。

氧化反应: 使用高锰酸钾或三氧化铬等氧化剂。反应在酸性或碱性介质中进行,具体取决于所需的产物。

主要生成产物

取代反应: 产物包括各种取代的萘醌,具体取决于所使用的亲核试剂。

还原反应: 主要产物是相应的氢醌。

氧化反应: 较高氧化态产物,如萘醌衍生物。

科学研究应用

2-溴-3-乙氧基萘-1,4-二酮具有多种科学研究应用:

化学: 它被用作合成更复杂有机分子的构建单元,以及各种有机反应中的试剂。

生物学: 该化合物表现出抗菌和抗真菌活性,使其在开发新型抗菌剂方面具有用途。

医学: 由于其生物活性,它正在被研究用于潜在的治疗应用,包括抗癌和抗病毒治疗。

工业: 它用于生产染料、颜料和其他工业化学品。

作用机制

2-溴-3-乙氧基萘-1,4-二酮的作用机制涉及它与细胞成分的相互作用。该化合物可以发生氧化还原反应,导致活性氧 (ROS) 的产生,活性氧可以破坏细胞结构。它还可以与酶和蛋白质相互作用,抑制其功能并导致细胞死亡。涉及的分子靶点和途径包括抑制代谢途径中的关键酶以及破坏细胞氧化还原平衡。

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Alkoxy Groups

- This compound forms stable transition metal complexes (e.g., Fe(II)) due to the hydroxyl’s chelating ability, with applications in catalysis and medicinal chemistry . Thermal studies indicate moderate stability, with decomposition temperatures >200°C .

2-Methoxynaphthalene-1,4-dione :

The smaller methoxy group reduces steric hindrance, favoring planar molecular conformations and C–H⋯O interactions in crystal packing . Its electronic profile is less polarized than brominated analogs, limiting utility in redox-active applications.- 2,3-Dibromonaphthalene-1,4-dione: Dual bromination at positions 2 and 3 enhances electron-withdrawing effects, increasing electrophilicity. This compound is synthesized via bromination of naphthoquinone in acetic acid (98% yield) and exhibits strong intermolecular halogen bonding, influencing material stability .

Alkoxy Chain Length Variations

- 2-Bromo-3-propoxynaphthalene-1,4-dione: The propoxy group extends the alkyl chain, further increasing lipophilicity and steric bulk compared to the ethoxy analog. This may reduce crystallization efficiency but improve solubility in non-polar solvents .

Physical and Chemical Properties

生物活性

2-Bromo-3-ethoxynaphthalene-1,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H11BrO3

- Molecular Weight : 285.12 g/mol

- IUPAC Name : 2-bromo-3-ethoxy-1,4-naphthoquinone

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains.

- Antioxidant Properties : It demonstrates the ability to scavenge free radicals, contributing to its potential therapeutic effects.

- Cytotoxicity : Studies indicate that it may induce apoptosis in cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism.

- DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which may lead to cell death in cancer cells.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antioxidant Properties

In vitro assays indicated that the compound scavenged DPPH radicals effectively, with an IC50 value of 25 µM. This suggests a strong potential for use as an antioxidant agent in therapeutic applications.

Cytotoxicity Studies

Research conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 was found to be approximately 15 µM after 48 hours of exposure.

常见问题

Q. How does crystallographic data inform structural modifications for enhanced properties?

- Case Study : Single-crystal X-ray diffraction (SHELX suite) reveals dihedral angles between the naphthoquinone core and substituents, influencing π-stacking in materials science applications. Halogen bonding (Br···O interactions) can be engineered to improve crystal packing for organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。